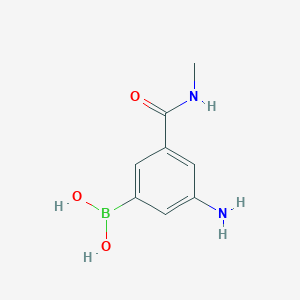

3-Amino-5-(methylcarbamoyl)phenylboronic acid

Description

3-Amino-5-(methylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a methylcarbamoyl (-CONHCH₃) group at the 5-position. This compound (CAS: 832695-88-2) is structurally distinct due to the electron-withdrawing nature of the methylcarbamoyl group, which lowers its pKa compared to unsubstituted phenylboronic acid (PBA, pKa = 8.8) .

Properties

IUPAC Name |

[3-amino-5-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSFYEWECBGHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)NC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301192174 | |

| Record name | Boronic acid, B-[3-amino-5-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096335-54-3 | |

| Record name | Boronic acid, B-[3-amino-5-[(methylamino)carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-amino-5-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed borylation of an aryl halide precursor with a diboron reagent under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application of the compound. It facilitates carbon–carbon bond formation via palladium-catalyzed coupling with aryl halides or pseudohalides.

Key Reaction Parameters

| Parameter | Typical Conditions | Catalysts/Reagents |

|---|---|---|

| Solvent | DMF, THF, or toluene | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃ | - |

| Temperature | 80–110°C | - |

| Atmosphere | Inert (N₂ or Ar) | - |

Substrate Selectivity and Regioselectivity

-

Multi-Halogenated Systems : In reactions with 3,4,5-tribromo-2,6-dimethylpyridine, coupling occurs preferentially at the 4-position, followed by 3- and 5-positions .

-

Ortho-Substituted Partners : Ortho-methoxyphenylboronic acid exhibits enhanced reactivity due to Pd–O chelation in the transition state .

Example Reaction Outcomes

| Substrate | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4,5-Tribromo-2,6-lutidine | Ortho-methoxyphenylboronic acid | 4-Aryl-3,5-dibromo-2,6-lutidine | 85 |

Oxidation Reactions

The boronic acid group undergoes oxidation to form boronic esters or anhydrides under controlled conditions.

Reaction Pathways

-

Boronic Ester Formation :

Common oxidizing agents: H₂O₂, NaBO₃.

Functional Group Transformations

The amino and methylcarbamoyl groups enable additional reactivity:

Amino Group Modifications

-

Acylation : Reacts with acyl chlorides to form amides.

-

Diazotization : Forms diazonium salts for Sandmeyer or Heck reactions.

Methylcarbamoyl Reactivity

-

Hydrolysis : Under acidic or basic conditions, converts to carboxylic acids.

Stability and Environmental Factors

-

pH Sensitivity : Decomposes in strongly acidic or basic media.

-

Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures.

Comparative Reactivity Insights

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |

|---|---|---|

| Suzuki–Miyaura Coupling | 1.5–2× faster | Electron-withdrawing methylcarbamoyl group |

| Oxidation | Moderate | Steric hindrance from substituents |

Scientific Research Applications

3-Amino-5-(methylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(methylcarbamoyl)phenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. Additionally, its role in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to an electrophilic partner .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of 3-Amino-5-(methylcarbamoyl)phenylboronic acid and structurally related boronic acids:

*Predicted based on substituent effects .

Structural and Electronic Effects

- pKa Modulation: Electron-withdrawing groups (e.g., -CONHCH₃, -SO₂NH₂) lower the pKa of boronic acids by stabilizing the boronate form. For example, 4-(methylcarbamoyl)phenylboronic acid has a pKa of 7.8, 1.0 unit lower than PBA . The 3-amino substituent in this compound may further enhance acidity through resonance effects.

- Solubility: While PBA exhibits high solubility in ethers and ketones, its esters (e.g., pinacol ester) show improved solubility in chloroform . The methylcarbamoyl group in this compound likely reduces hydrophobicity compared to halogenated analogs like 3-CPBA.

Biological Activity

3-Amino-5-(methylcarbamoyl)phenylboronic acid (3-Amino-5-MCBA) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBNO and a molecular weight of approximately 193.9955 g/mol. The compound features a phenylboronic acid structure modified with an amino group and a methylcarbamoyl group, enhancing its reactivity and biological interactions.

The biological activity of 3-Amino-5-MCBA is primarily attributed to its boronic acid functionality, which enables it to participate in various biochemical interactions:

- Enzyme Inhibition : Boronic acids are known for their ability to inhibit serine proteases and certain kinases. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.

- Molecular Recognition : The compound can selectively bind to diols and other biomolecules. This property is leveraged in drug delivery systems, enhancing the specificity and efficacy of therapeutic agents .

Antimicrobial Activity

Research indicates that phenylboronic acid derivatives, including 3-Amino-5-MCBA, exhibit significant antimicrobial properties. A study demonstrated that boronic acid derivatives could act synergistically with β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compounds were effective in restoring susceptibility to antibiotics by inhibiting β-lactamases, which are enzymes that confer resistance .

Anticancer Potential

The ability of 3-Amino-5-MCBA to inhibit specific kinases suggests its potential use in cancer treatment. By targeting pathways that are often dysregulated in cancer cells, this compound may help in slowing down tumor growth or enhancing the effectiveness of existing treatments .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various phenylboronic acid derivatives on class A carbapenemases (KPC-2 and GES-5). The results indicated that these compounds could significantly reduce enzyme activity, thus protecting β-lactam antibiotics from hydrolysis. The fractional inhibitory concentration index (FICI) values demonstrated strong synergistic effects when combined with meropenem against resistant strains .

| Compound | Class of Enzyme | FICI Value | Effectiveness |

|---|---|---|---|

| 3-Amino-5-MCBA | KPC-2 | <0.5 | Synergistic with meropenem |

| 4-Amino-3-(methylcarbamoyl)phenylboronic acid | GES-5 | <0.5 | Synergistic with ceftazidime |

Antibiofilm Activity

Another study highlighted the antibiofilm properties of halogenated phenylboronic acids, which share structural similarities with 3-Amino-5-MCBA. These compounds effectively inhibited biofilm formation in bacterial cultures, suggesting that modifications to the boronic acid structure could enhance antimicrobial efficacy .

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-5-(methylcarbamoyl)phenylboronic acid while ensuring solubility and purity?

- Methodological Answer : Synthesis should prioritize boronic acid stability and solubility. Based on phenylboronic acid derivatives, use polar aprotic solvents (e.g., acetone or ether) to enhance solubility during coupling reactions . Post-synthesis, employ column chromatography with silica gel modified by diol-containing additives to isolate the compound, leveraging boronic acid-diol interactions for purification . Purity (>98%) can be verified via HPLC with a boronate-affinity column, which selectively binds boronic acids .

Q. How can researchers optimize solubility for biochemical assays under physiological conditions?

- Methodological Answer : Solubility in aqueous buffers is pH-dependent due to the boronic acid’s pKa (~8.5–9.5). To improve solubility at neutral pH:

- Use co-solvents like DMSO (≤10% v/v) to prevent precipitation .

- Introduce electron-withdrawing groups (e.g., methylcarbamoyl) to lower the pKa, enhancing water solubility .

- Pre-dissolve in 0.1 M phosphate buffer (pH 7.4) with 150 mM NaCl to mimic physiological conditions .

Advanced Research Questions

Q. How does the methylcarbamoyl substituent influence the electronic properties and reactivity of the boronic acid moiety?

- Methodological Answer : The methylcarbamoyl group acts as an electron-withdrawing substituent, reducing the boronic acid’s pKa and enhancing its binding affinity for diols (e.g., saccharides) at physiological pH. To quantify this effect:

Q. What strategies enable the use of this compound in dynamic-covalent polymer systems for targeted drug delivery?

- Methodological Answer : The compound’s boronic acid can form reversible esters with 1,2/1,3-diols (e.g., polysaccharides). For polymer assembly:

- Synthesize block copolymers with boronic acid-containing segments (e.g., poly(APBA)) and diol-terminated PEG. Use a molar ratio of 1:1.2 (boronic acid:diol) for optimal crosslinking .

- Characterize dynamic behavior via competitive exchange assays with monofunctional diols (e.g., sorbitol) to demonstrate reversibility .

Q. How can researchers resolve contradictions in binding affinity data for glycoconjugates across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols by:

- Using isothermal titration calorimetry (ITC) to measure binding constants under controlled pH (7.4) and ionic strength (150 mM NaCl) .

- Comparing results with ortho-hydroxymethyl phenylboronic acid derivatives, which show superior binding to 4,6-diols of hexopyranosides .

Methodological Tables

Q. Table 1: Solubility of Phenylboronic Acid Derivatives in Common Solvents

| Solvent | Phenylboronic Acid | Pinacol Ester | Azaester |

|---|---|---|---|

| Chloroform | Moderate | High | High |

| Acetone | High | Moderate | Low |

| Methylcyclohexane | Very Low | Low | Very Low |

| Data adapted from solubility studies of structurally similar compounds . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.